methyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate
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Overview
Description
Methyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate is a compound used for pharmaceutical testing . It is available for purchase as a high-quality reference standard .
Physical and Chemical Properties Analysis
The boiling point and other physical and chemical properties of this compound are not available in the search results .Scientific Research Applications
Isoxazole Strategy for Synthesis of α-Aminopyrrole Derivatives
Researchers developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, involving "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation." This process demonstrates the reactivity of diazo compounds and carbenes, showing potential in synthesizing pyrrole-containing products (Galenko et al., 2019).
Anti-Inflammatory and Anticancer Activities of Pyrrolizine-5-Carboxamides
A study on pyrrolizine-5-carboxamides, including methyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate derivatives, revealed significant anti-inflammatory and anticancer activities. These activities vary depending on the substituents on the phenyl rings, highlighting their potential in cancer and inflammation treatment (Gouda et al., 2018).
Synthesis of Methyl Esters of Amino-Pyrrolopyrimidine-Carboxylic Acids
The synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, related to the this compound, demonstrates fungicidal properties. This synthesis route shows the potential for novel agricultural and pharmaceutical applications (Тумкявичюс et al., 2013).
Synthesis of Pyrano[2,3-c]Pyrazole-3-Carboxylates
A green, efficient method for synthesizing methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates was developed, highlighting the importance of eco-friendly and economical approaches in chemical synthesis (Zonouz et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-amino-1-cyano-6,7-dihydro-5H-pyrrolizine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-10(14)9-8(12)6(5-11)7-3-2-4-13(7)9/h2-4,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJSZGGQYCELGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C2N1CCC2)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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